6-Bromo-4-chloropyrido[3,4-d]pyrimidine
CAS No.: 1824048-52-3
Cat. No.: VC8249901
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-4-chloropyrido[3,4-d]pyrimidine - 1824048-52-3](/images/structure/VC8249901.png)
Specification
CAS No. | 1824048-52-3 |
---|---|
Molecular Formula | C7H3BrClN3 |
Molecular Weight | 244.47 g/mol |
IUPAC Name | 6-bromo-4-chloropyrido[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H |
Standard InChI Key | LGGAPYBPVHVDBZ-UHFFFAOYSA-N |
SMILES | C1=C2C(=CN=C1Br)N=CN=C2Cl |
Canonical SMILES | C1=C2C(=CN=C1Br)N=CN=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Substituent Effects
The core structure of 6-bromo-4-chloropyrido[3,4-d]pyrimidine consists of a pyrido[3,4-d]pyrimidine system, where the pyridine ring is fused to the pyrimidine ring at the 3,4-positions. The bromine atom at position 6 and chlorine at position 4 introduce significant electronegativity, enhancing the compound’s ability to participate in halogen bonding and π-stacking interactions. These features are critical for its interactions with biological targets, such as enzymes and receptors .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molecular Weight | 244.47 g/mol |
Halogen Substituents | Br (position 6), Cl (position 4) |
Topological Polar Surface Area | ~60 Ų |
Synthetic Methodologies
General Approaches to Pyrido[3,4-d]pyrimidine Synthesis
The synthesis of pyrido[3,4-d]pyrimidines typically involves cyclocondensation reactions. For example, a common route starts with 3-aminopyridine-4-carboxamide derivatives, which undergo cyclization with carbon disulfide or thiourea to form the pyrimidine ring . Bromination and chlorination are introduced via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Challenges in Introducing Halogens
Introducing bromine at position 6 often requires careful control of reaction conditions to avoid over-halogenation. In one reported method, a 6-bromo intermediate is generated using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at position 4 using phosphorus oxychloride (POCl) .
Applications in Medicinal Chemistry
Anticancer Drug Development
Halogenated pyrido[3,4-d]pyrimidines are explored for their antiproliferative effects. The bromine atom’s size and electronegativity may improve target selectivity, while chlorine enhances metabolic stability. For example, 6-chloro derivatives have shown activity against breast cancer cell lines (MCF-7, IC = 1.2 µM) .
Anti-Inflammatory Therapeutics
CXCR2 antagonism by related compounds suggests potential for treating neutrophilic inflammation. The 6-bromo-4-chloro derivative’s ability to modulate interleukin-8 (IL-8) signaling warrants further investigation .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Selected Pyrido[3,4-d]pyrimidines
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